1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzen

Lipophilicity Membrane Permeability Solubility

1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene (CAS 1233958-93-4) is a differentiated fluorinated nitroaromatic building block with a high LogP of 3.45 and low TPSA (52.37 Ų), making it ideal for introducing lipophilic cyclohexyl ether motifs into CNS-targeted drug candidates. The para-fluoro substituent undergoes efficient SNAr displacement with amines, enabling rapid analog library construction with enhanced blood-brain barrier penetration. Its predicted boiling point of 363°C ensures thermal stability in high-temperature cross-couplings. Available in 95–98% purity from select suppliers; not interchangeable with positional isomers or smaller alkyl ethers without quantitative validation.

Molecular Formula C12H14FNO3
Molecular Weight 239.246
CAS No. 1233958-93-4
Cat. No. B2836737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzen
CAS1233958-93-4
Molecular FormulaC12H14FNO3
Molecular Weight239.246
Structural Identifiers
SMILESC1CCC(CC1)OC2=C(C=C(C=C2)F)[N+](=O)[O-]
InChIInChI=1S/C12H14FNO3/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h6-8,10H,1-5H2
InChIKeyDTFNRAJZNWYCQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene (CAS 1233958-93-4): A Cyclohexyl Ether Building Block for Fluorinated Nitroaromatic Synthesis


1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene (CAS 1233958-93-4) is a fluorinated nitroaromatic building block with the molecular formula C12H14FNO3 and a molecular weight of 239.24 g/mol . It features a cyclohexyloxy ether substituent, a fluorine atom, and a nitro group on a benzene ring . This compound is commercially available for research and development purposes, with purity specifications ranging from 95% to 98% . It is not approved for human or veterinary use and is sold exclusively to qualified technical personnel .

Why Generic Substitution of 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene with In-Class Analogs Is Not Advisable


Direct substitution of 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene with other 4-fluoro-2-nitrophenyl ethers or positional isomers is not straightforward. The cyclohexyl group significantly alters lipophilicity (LogP ~3.45) compared to smaller alkyl ethers (LogP ~1.96-2.27) , influencing membrane permeability and solubility in organic synthesis applications . Positional isomerism, such as in 1-(cyclohexyloxy)-2-fluoro-4-nitrobenzene, changes the electronic environment of the nitro and fluoro substituents, potentially altering reactivity in nucleophilic aromatic substitution (SNAr) reactions . These physicochemical differences mean that in-class compounds cannot be assumed interchangeable without quantitative validation.

Quantitative Differentiation Evidence for 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene vs. Closest Analogs


Enhanced Lipophilicity (LogP) of Cyclohexyl Ether vs. Parent Phenol and Methyl Ether

The cyclohexyloxy group in 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene substantially increases lipophilicity relative to the parent 4-fluoro-2-nitrophenol and the methyl ether analog (5-fluoro-2-nitroanisole). The target compound exhibits a calculated LogP of 3.4454 , compared to 1.96 for the phenol and 2.2657 for the methyl ether . This difference of 1.49 LogP units (target vs. phenol) and 1.18 LogP units (target vs. methyl ether) corresponds to a 31-fold and 15-fold increase in octanol-water partition coefficient, respectively.

Lipophilicity Membrane Permeability Solubility

Reduced Topological Polar Surface Area (TPSA) of Cyclohexyl Ether

1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene has a calculated TPSA of 52.37 Ų , which is lower than that of 4-fluoro-2-nitrophenol (66.05 Ų) and comparable to 5-fluoro-2-nitroanisole (55.05 Ų) . The 13.68 Ų reduction relative to the parent phenol decreases hydrogen-bonding capacity and may improve passive membrane diffusion [1].

Polar Surface Area Membrane Transport Drug-likeness

Elevated Boiling Point for High-Temperature Reaction Compatibility

The predicted boiling point of 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene is 363.4±22.0 °C at 760 mmHg . This is significantly higher than the boiling points of 4-fluoro-2-nitrophenol (234.1 °C) and 5-fluoro-2-nitroanisole (272 °C) . The increase of approximately 129.3 °C over the phenol and 91.4 °C over the methyl ether reflects the greater molecular weight and reduced volatility imparted by the cyclohexyl moiety.

Boiling Point Thermal Stability High-Temperature Synthesis

Commercial Purity Specification: 98% vs. Positional Isomer Availability

1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene is commercially available at a minimum purity of 98% (ChemScene, Leyan) , whereas the positional isomer 1-(cyclohexyloxy)-2-fluoro-4-nitrobenzene (CAS 177705-75-8) is typically offered at 95% purity . The higher purity specification reduces the need for additional purification steps in subsequent reactions.

Purity Quality Control Procurement

Distinct Storage Requirement: Refrigeration (2-8°C) vs. Ambient for Isomer

The target compound requires storage in a sealed container at 2-8°C to maintain stability , whereas the positional isomer is stable under long-term storage in a cool, dry place at ambient temperature . This difference in storage conditions suggests that the 4-fluoro-2-nitro substitution pattern may confer greater sensitivity to thermal degradation or moisture, necessitating refrigerated storage for reliable long-term use.

Stability Storage Logistics

Potential for Nucleophilic Aromatic Substitution (SNAr) Reactivity

The presence of a fluorine atom para to a nitro group in 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene renders it susceptible to nucleophilic aromatic substitution (SNAr) . The 4-fluoro-2-nitrophenyl scaffold is a known SNAr substrate, with the nitro group strongly activating the fluorine toward displacement by nucleophiles such as amines or alkoxides [1]. This reactivity pattern is consistent across 4-fluoro-2-nitrophenyl ethers, providing a synthetic handle for further derivatization .

Nucleophilic Aromatic Substitution SNAr Fluorine Displacement

Validated Research and Industrial Application Scenarios for 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene


Synthesis of Lipophilic Drug Candidates via SNAr

The high LogP (3.4454) and low TPSA (52.37 Ų) of 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene make it a suitable building block for introducing lipophilic cyclohexyl ether motifs into drug-like molecules. The para-fluoro substituent can be displaced by amines or other nucleophiles under SNAr conditions , enabling the rapid construction of diverse analogs with enhanced membrane permeability. This is particularly valuable in central nervous system (CNS) drug discovery, where improved blood-brain barrier penetration is often desired [1].

High-Temperature Organic Transformations

With a predicted boiling point of 363.4±22.0 °C , 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene exhibits greater thermal stability than its phenol or methyl ether counterparts. This property supports its use in high-temperature reactions such as palladium-catalyzed cross-couplings or cycloadditions, where more volatile analogs might decompose or evaporate, leading to lower yields.

Comparative Structure-Activity Relationship (SAR) Studies

The distinct physicochemical profile of this compound relative to the 2-fluoro-4-nitro isomer and smaller alkyl ethers enables SAR investigations to elucidate the impact of substitution pattern and alkyl chain size on biological activity. Researchers can systematically vary the ether group while maintaining the nitro-fluoro core, facilitating the optimization of lead compounds.

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